molecular formula C19H17Cl2N2+ B11711888 1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

Cat. No.: B11711888
M. Wt: 344.3 g/mol
InChI Key: PNVJNUXQAQDCHJ-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyrrolo[1,2-a]imidazole core, substituted with a 2,4-dichlorophenylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium typically involves the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,4-Dichlorophenylmethyl Group: This step involves the reaction of the pyrrolo[1,2-a]imidazole core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Phenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenylmethyl groups, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl and dichlorophenylmethyl derivatives.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1-[(2,4-Dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium can be compared with similar compounds such as:

    Miconazole: An antifungal agent with a similar imidazole core but different substituents.

    Econazole: Another antifungal agent with structural similarities but distinct functional groups.

    Clotrimazole: A widely used antifungal with a related imidazole structure.

Uniqueness: The uniqueness of 1-[(2,4-dichlorophenyl)methyl]-3-phenyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-1-ium lies in its specific substitution pattern and the resulting chemical reactivity and potential applications. Its combination of a pyrrolo[1,2-a]imidazole core with 2,4-dichlorophenylmethyl and phenyl groups distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H17Cl2N2+

Molecular Weight

344.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

InChI

InChI=1S/C19H17Cl2N2/c20-16-9-8-15(17(21)11-16)12-22-13-18(14-5-2-1-3-6-14)23-10-4-7-19(22)23/h1-3,5-6,8-9,11,13H,4,7,10,12H2/q+1

InChI Key

PNVJNUXQAQDCHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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